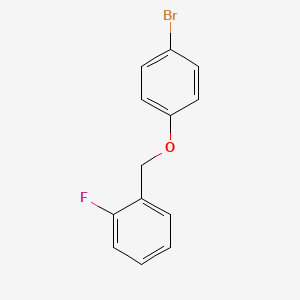

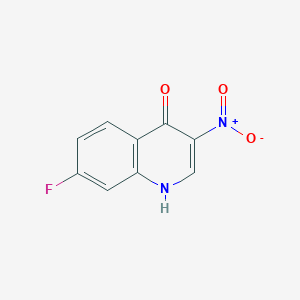

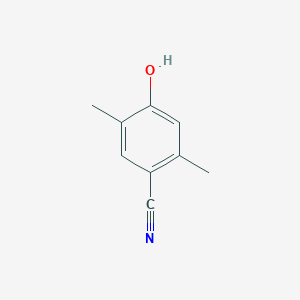

![molecular formula C13H8F3NO2 B1344353 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid CAS No. 223127-47-7](/img/structure/B1344353.png)

4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid

Vue d'ensemble

Description

The compound "4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine and benzoic acid derivatives, which are structurally related to the compound . These derivatives are often used in the synthesis of metal-organic frameworks, coordination polymers, and as ligands for various metal ions, which can lead to materials with interesting properties such as luminescence, electrocatalytic activity, and potential applications in solar cells and optoelectronics .

Synthesis Analysis

The synthesis of related compounds often involves hydrothermal methods or one-pot reactions. For instance, metal-organic frameworks and coordination polymers are synthesized using hydrothermal methods with pyridine-substituted triazolyl benzoate ligands . A one-pot synthesis approach is also used for creating heterocyclic compounds like 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which involves structural and spectroscopic characterization . These methods could potentially be adapted for the synthesis of "4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid".

Molecular Structure Analysis

The molecular structures of related compounds are often determined using X-ray diffraction and optimized using density functional theory (DFT) . These studies provide insights into the geometric parameters, vibrational wavenumbers, and chemical shifts of the molecules. Similar analytical techniques could be employed to analyze the molecular structure of "4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid".

Chemical Reactions Analysis

The related compounds participate in various chemical reactions, including coordination to metal ions to form polymers and frameworks . Additionally, intramolecular oxidative N-N bond formation is used to synthesize biologically important structures like 1,2,4-triazolo[1,5-a]pyridines . These reactions highlight the reactivity of pyridine and benzoic acid derivatives, which could be relevant to the chemical behavior of "4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include luminescence, electrocatalytic activity for water splitting, and aggregation-enhanced emission . Theoretical calculations such as DFT and time-dependent DFT (TDDFT) are used to predict electronic structures, absorption spectra, and frontier molecular orbitals . These properties are significant for applications in materials science and could be indicative of the properties of "4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid".

Applications De Recherche Scientifique

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Novel Complexes Synthesis : An unsymmetrical angular ligand derived from a related pyridine-substituted triazolyl benzoate was used to synthesize four novel coordination polymers. These compounds demonstrate the ligand's versatile coordination abilities, resulting in structures with varying architectures from 0D mononuclear molecules to 2D network layers. These findings are significant in the context of designing materials with specific magnetic and luminescence properties (Pei-Yao Du et al., 2016).

Electrocatalysts for Water Splitting : Research on metal(II)–organic frameworks (MOFs) formulated with a rigid ligand closely related to 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid demonstrated their potential as electrocatalysts for water splitting. The electrocatalytic activity for water splitting highlighted the importance of the metal(II) ions' species in these complexes, pointing towards innovative approaches to energy conversion (Y. Gong et al., 2014).

Photophysical Properties : Lanthanide-based coordination polymers assembled from derivatives of benzoic acid exhibited significant photophysical properties. These compounds serve as a foundation for the development of materials with efficient light-harvesting capabilities, which is crucial for applications in lighting and displays (S. Sivakumar et al., 2011).

Thermo- and Solvatochromic Properties : A study on metal-organic frameworks (MOFs) synthesized using a pyridin-4-yl benzoic acid ligand unveiled materials exhibiting thermo- and solvatochromic properties. These properties are particularly intriguing for the development of sensors and devices that respond to changes in temperature and solvent environment, showcasing the potential versatility of derivatives of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid in material science applications (Gift Mehlana et al., 2012).

Mécanisme D'action

The trifluoromethylpyridine group and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Safety and Hazards

Orientations Futures

Trifluoromethylpyridine and its intermediates, including “4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid”, have been identified as important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for trifluoromethylpyridine derivatives, including this compound, is expected to increase in the future .

Propriétés

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLUYPHZCSKJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627888 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |

CAS RN |

223127-47-7 | |

| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

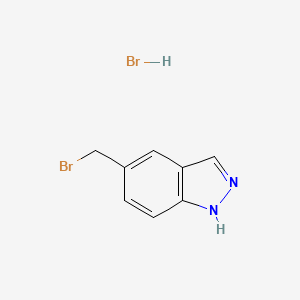

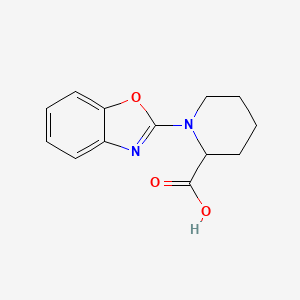

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

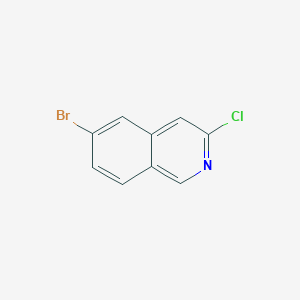

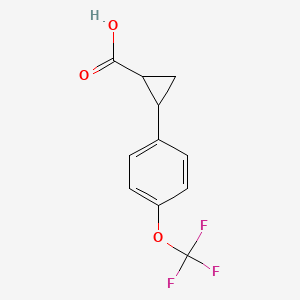

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)

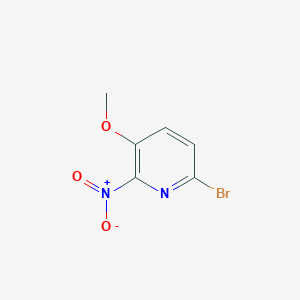

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)